molecular formula C7H5NO5 B184560 5-Hydroxy-2-nitrobenzoic acid CAS No. 610-37-7

5-Hydroxy-2-nitrobenzoic acid

Cat. No. B184560
CAS RN: 610-37-7
M. Wt: 183.12 g/mol
InChI Key: BUHKQTKKZAXSMH-UHFFFAOYSA-N
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Description

5-Hydroxy-2-nitrobenzoic acid, also known as 5-Nitrosalicylic acid or Anilotic acid, is a chemical compound with the linear formula HOC6H3(NO2)CO2H . It has a molecular weight of 183.12 .


Molecular Structure Analysis

The molecular structure of 5-Hydroxy-2-nitrobenzoic acid consists of a benzene ring with two substituents: a hydroxyl group (OH) and a nitro group (NO2). The carboxylic acid group (CO2H) is also attached to the benzene ring .


Chemical Reactions Analysis

5-Hydroxy-2-nitrobenzoic acid can undergo various chemical reactions. For instance, it has been found to inhibit the activity of wild type-bovine low M_r protein tyrosine phosphatase .


Physical And Chemical Properties Analysis

5-Hydroxy-2-nitrobenzoic acid is a solid at room temperature with a melting point of 228-230°C . It is soluble in water (1g in 1475ml), alcohol, diethyl ether, and hot water . Its density is 1.65 g/cm^3 .

Scientific Research Applications

Liquid Chromatographic Applications

5-Hydroxy-2-nitrobenzoic acid has been utilized in liquid chromatography. A study describes a high-performance liquid chromatographic procedure for analyzing 5-hydroxy-3-indoleacetic acid, comparing it with a colorimetric method. The technique involves extracting the analyte and an internal standard, p-nitrobenzoic acid, from urine, indicating the potential of 5-Hydroxy-2-nitrobenzoic acid in chromatographic separations and analyses (Draganac, Steindel, & Trawick, 1980).

Sulfhydryl Group Determination

In another research, a water-soluble aromatic disulfide derivative of 5-Hydroxy-2-nitrobenzoic acid was synthesized for the determination of sulfhydryl groups in biological materials. This derivative, 5,5′-dithiobis(2-nitrobenzoic acid), exhibited properties useful in biochemical analysis, especially for studying blood and its components (Ellman, 1959).

Crystallography and Drug Design

In the field of crystallography and drug design, 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, a molecule structurally related to 5-Hydroxy-2-nitrobenzoic acid, has been studied. This compound, a designed inhibitor for the influenza virus neuraminidase protein, showcased its potential in antiviral drug development (Jedrzejas et al., 1995).

Analytical Chemistry

5-Hydroxy-2-nitrobenzoic acid and its derivatives have been used in analytical chemistry for various applications. For instance, the application of 5,5'-dithiobis(2-nitrobenzoic acid) (Ellman's reagent) in determining microgram quantities of selected cephalosporins in aqueous solutions was described, demonstrating its versatility in pharmaceutical analysis (Sengün & Fedai, 1986).

Chemical Synthesis and Reaction Studies

Research has also been conducted on the synthesis and chemical reactions involving compounds related to 5-Hydroxy-2-nitrobenzoic acid. Studies on the unexpected hydrolysis and ester migration in phenolic compounds and the kinetics of hydrolysis of certain derivatives provide insight into the reactivity and potential applications of these compounds in organic synthesis (Tran, Dickson, & Barker, 2013).

Safety and Hazards

5-Hydroxy-2-nitrobenzoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Relevant Papers Several papers have been published on 5-Hydroxy-2-nitrobenzoic acid. For instance, one paper discusses the production of Chloro-5-hydroxy-2-nitrobenzoic Acid through the chlorination of 3-Methyl-4-nitrophenol . Another paper discusses the effects of hydroxy and surface oxygen on 5-hydroxymethylfurfural oxidation to 2,5-furandicarboxylic acid .

Mechanism of Action

Target of Action

The primary target of 5-Hydroxy-2-nitrobenzoic acid is the wild type-bovine low M r protein tyrosine phosphatase . This enzyme plays a crucial role in cellular functions such as cell growth, differentiation, mitotic cycle, and oncogenic transformation.

Mode of Action

5-Hydroxy-2-nitrobenzoic acid interacts with its target by inhibiting the activity of the wild type-bovine low M r protein tyrosine phosphatase

Pharmacokinetics

Its solubility in water, alcohol, diethyl ether, and hot water suggests that it may have good bioavailability

properties

IUPAC Name

5-hydroxy-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO5/c9-4-1-2-6(8(12)13)5(3-4)7(10)11/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHKQTKKZAXSMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20209856
Record name Benzoic acid, 5-hydroxy-2-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-2-nitrobenzoic acid

CAS RN

610-37-7
Record name 5-Hydroxy-2-nitrobenzoic acid
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Record name Benzoic acid, 5-hydroxy-2-nitro-
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Record name Benzoic acid, 5-hydroxy-2-nitro-
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Record name 5-Hydroxy-2-nitrobenzoic acid
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Synthesis routes and methods I

Procedure details

To 5-hydroxy-2-nitrobenzaldehyde (1.0 g, 6.0 mmol) in 2.5M NaOH(aq) (10 mL) at 100° C. was added 35% H2O2 (12 mL) dropwise over 10 minutes and the mixture heated at reflux overnight. The solution was acidified with 10% H2SO4, extracted with EtOAc (2×100 mL), and the combined organic layers washed with H2O and brine, dried over MgSO4, filtered and concentrated in vacuo to give 5-hydroxy-2-nitrobenzoic acid (1.03 g, 5.63 mmol, 94%). LC-MS (ESI) m/z 182 (M−H)+.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

5-Ethoxycarbonyloxy-2-nitrobenzoic acid (6.12 g) was dissolved in a solution of potassium hydroxide (3.2 g of 85% pure material) in water (10 ml) and heated under reflux for 2 hours, to cleave off the ethoxy-carbonyl residue and form the di-potassium salt of 3-carboxy-4-nitrophenol. The solution so prepared was mixed with toluene and distilled until the water had been removed. Dimethyl sulphoxide (50 ml) was added and the mixture distilled until the vapour temperature reached 190°. A further quantity (50 ml) of dimethyl sulphoxide (50 ml) was then added, together with 3-chloro-4,5-difluorobenzotrifluoride (5.43 g), and the mixture heated at 100° for 4 hours. The mixture was diluted with water (200 ml) and acidified with dilute hydrochloric acid. The mixture was extracted twice with ether and the extracts washed with water, dried and evaporated. The brown oil remaining was crystallised from carbon tetrachloride to give the required compound (2 g) with a melting point of 145°-148°.
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5-Ethoxycarbonyloxy-2-nitrobenzoic acid
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6.12 g
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10 mL
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Synthesis routes and methods IV

Procedure details

5-Chloro-2-nitrobenzoic acid (100 g) in 800 ml dimethylsulfoxide was treated with 112 g powdered KOH with cooling, 170 ml anhydrous alcohol added and the mixture stirred 2 hours at 25° and then left overnight. The mixture was kept at 28° for about 8 hours, then overnight at 0°, warmed to room temperature and 3.5 liters of water added. The mixture was acidified with HCl, 1 kg NaCl added and extracted with ethyl acetate. The extract was washed with water, dried, 50 g KHCO3 in 500 ml water added, diluted to 2 liters, and the ethyl acetate blown off with a stream of nitrogen. The solution was acidified and filtered to give 56 g product, m.128-30.
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1 kg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxy-2-nitrobenzoic acid
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Q & A

Q1: What is the significance of studying the mutagen formation potential (MFP) of 5-hydroxy-2-nitrobenzoic acid?

A1: The study found that 5-hydroxy-2-nitrobenzoic acid, a precursor to the identified chlorinated mutagen chloro-5-hydroxy-2-nitrobenzoic acid, exhibited an MFP of 3,400 net rev./μmol []. This information is crucial because it highlights the potential risks associated with the presence of 3-methyl-4-nitrophenol in water sources. Understanding the MFP of its derivatives helps assess the potential for these compounds to induce mutations, which can have significant implications for human health and environmental safety. Further research is needed to fully elucidate the toxicological profile and long-term effects of exposure to these compounds.

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